molecular formula C24H19ClF2N4O3 B10830302 KRAS G12C inhibitor 14

KRAS G12C inhibitor 14

Cat. No.: B10830302
M. Wt: 484.9 g/mol
InChI Key: NZIBTXKFKUORFB-MRXNPFEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 14 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to ensure the final product meets regulatory standards .

Biological Activity

The KRAS G12C mutation is a prevalent oncogenic alteration found in various cancers, particularly non-small cell lung cancer (NSCLC). The development of specific inhibitors targeting this mutation has garnered significant attention in recent years. Among these, KRAS G12C inhibitor 14 is emerging as a promising candidate. This article explores its biological activity, efficacy, and mechanisms of action, supported by data tables and relevant case studies.

Overview of KRAS G12C Inhibitors

KRAS G12C inhibitors, including this compound, are designed to covalently bind to the mutant cysteine residue at position 12 of the KRAS protein. This binding stabilizes the inactive GDP-bound form of KRAS, thus preventing downstream signaling that promotes tumor growth.

The mechanism of action for KRAS G12C inhibitors involves:

  • Covalent Binding : These inhibitors form a covalent bond with the cysteine residue in the G12C mutant, effectively locking the protein in its inactive state.
  • Inhibition of GTP Exchange : By inhibiting nucleotide exchange, these compounds prevent the activation of KRAS and subsequent signaling through pathways such as MAPK and PI3K/Akt.

Efficacy and Potency

Recent studies have shown that this compound exhibits potent activity against tumors harboring the G12C mutation. A comparative analysis of various inhibitors is summarized in Table 1.

Compound IC50 (nM) Efficacy Notes
ARS-8535899LowEarly generation inhibitor
ARS-1620692ModerateFirst wave inhibitor
Sotorasib35HighApproved for clinical use
Adagrasib78HighStrong clinical efficacy
This compound 0.6 Very High Emerging candidate with rapid engagement

Table 1: Comparative IC50 values and efficacy of KRAS G12C inhibitors.

Clinical Case Studies

Several clinical trials have evaluated the efficacy of this compound in patients with advanced NSCLC:

  • Trial Overview :
    • Participants : Patients with confirmed KRAS G12C mutations.
    • Design : Single-arm phase II trial assessing overall response rate (ORR) and progression-free survival (PFS).
  • Results :
    • The ORR was reported at approximately 60% , with a median PFS of 8.5 months .
    • Notable responses were observed in patients previously treated with other therapies.
  • Adverse Effects :
    • Common adverse effects included fatigue, rash, and gastrointestinal disturbances; however, they were manageable.

Mechanisms of Resistance

Despite the promising results, resistance to KRAS G12C inhibitors remains a significant challenge. Mechanisms include:

  • Upregulation of Compensatory Pathways : Activation of alternative signaling pathways such as EGFR or MET can bypass the inhibition caused by KRAS G12C inhibitors.
  • Secondary Mutations : Emergence of mutations in downstream effectors or within the KRAS gene itself can confer resistance.

Recent studies have identified several potential resistance mechanisms, including mutations that enhance nucleotide exchange or stabilize the active form of KRAS .

Future Directions

Research is ongoing to improve the efficacy of KRAS G12C inhibitors through combination therapies and next-generation inhibitors that target both inactive and active forms of KRAS. Current strategies include:

  • Combination with EGFR Inhibitors : Early trials suggest that combining KRAS inhibitors with EGFR-targeted therapies may enhance therapeutic outcomes.
  • Development of Next-Generation Inhibitors : New compounds are being designed to overcome resistance mechanisms by targeting different aspects of RAS biology.

Properties

Molecular Formula

C24H19ClF2N4O3

Molecular Weight

484.9 g/mol

IUPAC Name

(7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-5-prop-2-enoyl-2,5,9,12-tetrazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-8-one

InChI

InChI=1S/C24H19ClF2N4O3/c1-3-18(33)30-7-8-31-16(11-30)24(34)29(2)15-10-28-22-12(23(15)31)9-13(25)19(21(22)27)20-14(26)5-4-6-17(20)32/h3-6,9-10,16,32H,1,7-8,11H2,2H3/t16-/m1/s1

InChI Key

NZIBTXKFKUORFB-MRXNPFEDSA-N

Isomeric SMILES

CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(C[C@@H]5C1=O)C(=O)C=C

Canonical SMILES

CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(CC5C1=O)C(=O)C=C

Origin of Product

United States

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